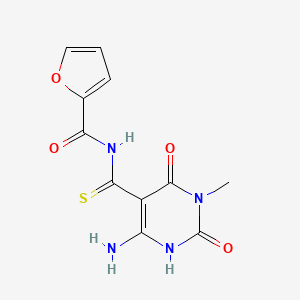

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide

Description

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is a tetrahydropyrimidine derivative featuring a furan-2-carboxamide moiety and a carbonothioyl group. Its structure includes a 6-amino substituent, a 3-methyl group, and two ketone oxygen atoms at positions 2 and 4 of the pyrimidine ring.

Properties

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidine-5-carbothioyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O4S/c1-15-10(17)6(7(12)13-11(15)18)9(20)14-8(16)5-3-2-4-19-5/h2-4H,12H2,1H3,(H,13,18)(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMPERSTUKIXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)N)C(=S)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrimidine derivative.

Formation of the Carbonothioyl Group: The carbonothioyl group is typically introduced through the reaction of the pyrimidine derivative with carbon disulfide in the presence of a base.

Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbonothioyl groups, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Hydroxyl derivatives.

Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) exhibit promising antimicrobial properties. For instance, a study demonstrated that specific modifications of the compound enhanced its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis.

Anticonvulsant Properties

The compound has been investigated for its anticonvulsant effects. A series of derivatives were synthesized and evaluated in animal models for their ability to prevent seizures. One study reported that certain derivatives showed significant activity in the maximal electroshock seizure model . This suggests potential therapeutic applications in treating epilepsy.

Cancer Research

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) derivatives have also been explored for their anticancer properties. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . This opens avenues for developing new chemotherapeutic agents.

Agricultural Applications

Pesticide Development

The compound's structural features have led to its exploration as a potential pesticide. Studies have shown that certain derivatives exhibit insecticidal activity against common agricultural pests . The mode of action appears to involve disruption of metabolic processes in insects.

Herbicide Potential

Research has also focused on the herbicidal properties of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) derivatives. Field trials demonstrated effective weed control with minimal phytotoxicity to crops . This makes it a candidate for environmentally friendly herbicide formulations.

Materials Science Applications

Polymer Synthesis

In materials science, N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) has been utilized as a monomer for synthesizing novel polymers. These polymers exhibit unique thermal and mechanical properties suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Key Observations:

Substituent Effects on Bioactivity: The 2-thioxo group in Biginelli derivatives (e.g., compound 3c) enhances radical scavenging activity (DPPH IC50 = 0.6 mg/ml) , whereas the target compound’s 2,4-dioxo groups may reduce such activity but improve solubility or stability.

Synthesis Methodologies :

- Biginelli-type compounds () rely on FeCl3-catalyzed condensations, while furopyridines () use advanced coupling reagents (e.g., HATU). The target compound’s synthesis may require a hybrid approach, combining cyclization and thiocarbamoylation steps.

Structural Diversity: Thieno[2,3-d]pyrimidines () incorporate a sulfur-containing heterocycle, contrasting with the oxygen-rich furan and pyrimidine rings in the target compound. This difference may influence electronic properties and target selectivity.

Research Findings and Implications

Antioxidant Activity (vs. Biginelli Derivatives):

- The target compound’s lack of a thioxo group (replaced by dioxo) may reduce its free radical scavenging efficacy compared to compound 3c . However, the amino group could contribute to alternative mechanisms, such as metal chelation or enzyme inhibition.

Crystallographic Validation:

Biological Activity

N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonothioyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a tetrahydropyrimidine core that is known for various biological effects. The structure includes functional groups that contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) exhibit antimicrobial activity . A study demonstrated that derivatives of this class showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . In vitro assays revealed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases. This activity is crucial for preventing cellular damage in various pathological conditions .

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential . Experimental models have shown that N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of the compound against clinical isolates.

- Method : Disk diffusion method was employed on various bacterial strains.

- Results : The compound showed significant inhibition zones compared to control groups, indicating potent antimicrobial activity.

-

Case Study on Antioxidant Activity

- Objective : Assess the antioxidant capacity using DPPH radical scavenging assay.

- Method : Various concentrations of the compound were tested.

- Results : The compound exhibited a dose-dependent increase in radical scavenging activity, outperforming some standard antioxidants.

The mechanisms underlying the biological activities of N-(6-amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) are multifaceted:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Gene Expression Modulation : The compound can alter the expression of genes associated with inflammation and oxidative stress responses.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.